2-Piperidinobenzamide
Overview
Description
2-Piperidinobenzamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343044. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeled Antagonists for Neurotransmission Studies
- PET Imaging of Serotonergic Neurotransmission : [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), a 5-HT1A antagonist, has been utilized in positron emission tomography (PET) studies to understand serotonergic neurotransmission in various animals and humans. This research involves aspects like chemistry, radiochemistry, and pharmacokinetics (Plenevaux et al., 2000).
Cancer Imaging and Research
- Imaging Breast Cancer : N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), a sigma receptor binding radioligand, has been investigated for its potential in imaging breast cancer. This research encompasses chemical synthesis, pharmacological evaluation, and in vivo pharmacokinetics, showing promising results for breast cancer imaging (John et al., 1999).
Analytical Chemistry and Drug Analysis
- Characterization of Psychoactive Substances : Studies have involved the characterization of arylcyclohexylamines, including substances like 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine, by various analytical methods. This is significant in identifying and understanding the composition of "research chemicals" or new psychoactive substances (De Paoli et al., 2013).
Pharmacological and Biochemical Studies
- Study of Macrophage Activation and Graft Rejection : Compounds like 3-[(dodecylthiocarbonyl)methyl]glutarimide, derived from piperidine, have been researched for their anti-inflammatory activity and potential in suppressing graft rejection. These studies focus on macrophage cell lines and their activation, providing insights into the immunological aspects of these compounds (Takeiri et al., 2011).
Synthesis and Application in Drug Discovery
- Anti-Inflammatory Compound Discovery : Research on novel benzimidazole piperidine derivatives has shown efficacy and safety as potential drugs for treating inflammation. These studies involve virtual screening, in vitro and in vivo assays, indicating their promise as new non-steroidal anti-inflammatory drugs (Burayk et al., 2022).
Enzymatic Resolution for Synthesis
- Enantioselective Synthesis : 2-Piperidineethanol and its derivatives have been used for the synthesis of various compounds, with enzymatic methods employed for their resolution. This highlights the importance of piperidine derivatives in the targeted and diversity-oriented synthesis of natural and synthetic compounds (Perdicchia et al., 2015).
Safety and Hazards
2-Piperidinobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-piperidin-1-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-2-3-7-11(10)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXYPPVXMJMLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319261 | |
Record name | 2-piperidinobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3430-40-8 | |
Record name | 3430-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-piperidinobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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